molecular formula C19H16N6OS B5652016 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5652016
M. Wt: 376.4 g/mol
InChI Key: IZMGCFGTCLSCLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-(thiazol-2-yl)benzamide derivatives involves meticulous organic synthesis techniques aiming to incorporate specific functional groups that contribute to the molecule's bioactive properties. For instance, compounds with similar structural frameworks have been synthesized through reactions that include cyclization of thioamide with chloroacetoacetate, highlighting a method that could potentially be adapted for the synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide. These methods underscore the complexity and precision required in synthesizing such intricate molecules (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by single-crystal X-ray diffraction, revealing detailed information about their crystalline form and molecular conformation. For example, studies on closely related compounds have identified specific molecular conformations and modes of supramolecular aggregation, influenced by the presence of various substituents on the benzamide ring (B. K. Sagar et al., 2018). Such analyses are crucial in understanding the structural basis of the compound's physical and chemical properties.

Chemical Reactions and Properties

Chemical properties of N-(thiazol-2-yl)benzamide derivatives can include reactivity towards specific types of chemical reactions, such as cyclization, and interactions with other molecules through hydrogen bonding and π-π stacking. These interactions are significant in the formation of complex sheets and chains in the crystalline state, contributing to the compound's solid-state properties (B. K. Sagar et al., 2018).

properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-3-2-4-14(9-13)10-17-11-20-19(27-17)22-18(26)15-5-7-16(8-6-15)25-12-21-23-24-25/h2-9,11-12H,10H2,1H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMGCFGTCLSCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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